

Rineterkib: A Technical Guide to a Novel ERK1/2 Inhibitor

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Compound of Interest

Compound Name: *Rineterkib*

Cat. No.: *B3181976*

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Abstract

Rineterkib (also known as LTT462) is an orally bioavailable small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.^[1] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. **Rineterkib** has demonstrated dual inhibitory activity against both ERK and RAF kinases, offering a potential advantage in overcoming resistance mechanisms that can arise with upstream inhibitors. Preclinical studies have shown its efficacy in multiple cancer models harboring MAPK pathway mutations, such as BRAF and KRAS mutations. This technical guide provides a comprehensive overview of **rineterkib**, including its mechanism of action, preclinical data, and detailed experimental protocols.

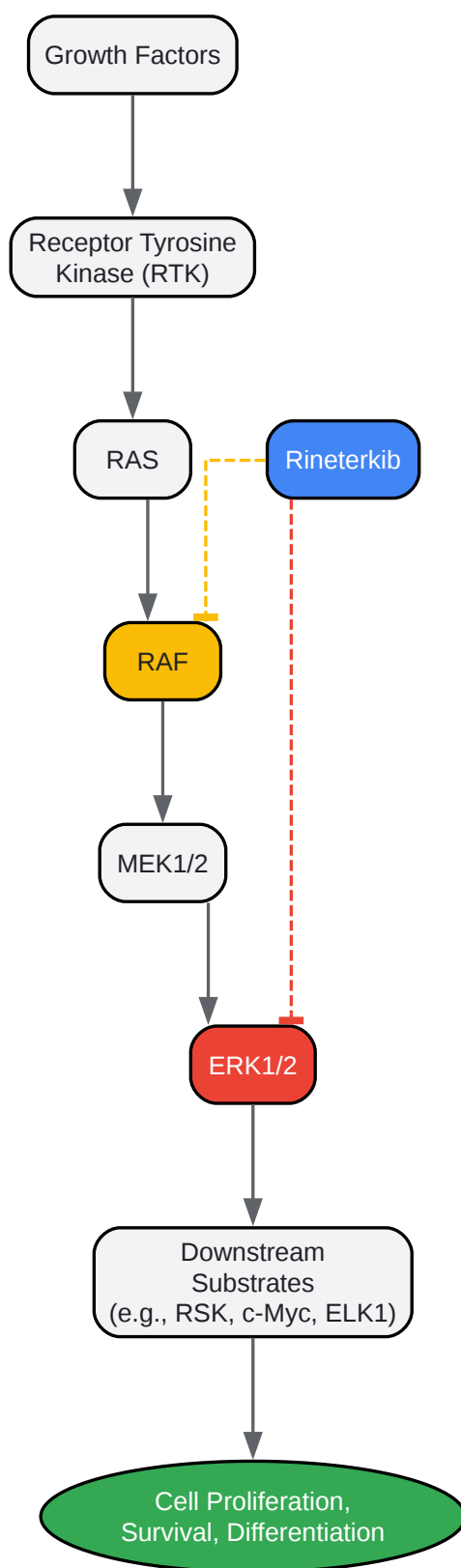
Introduction

The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway that regulates fundamental cellular processes, including proliferation, differentiation, survival, and migration. Constitutive activation of this pathway, often driven by mutations in genes such as BRAF and KRAS, is a hallmark of many cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have achieved clinical success, the development of resistance remains a significant challenge.

Rineterkib emerges as a promising therapeutic agent by directly targeting the terminal kinases in this cascade, ERK1 and ERK2. This direct inhibition may overcome resistance mechanisms that lead to the reactivation of ERK signaling. Furthermore, its dual activity against RAF kinases could provide a more comprehensive blockade of the pathway.

Mechanism of Action

Rineterkib is an ATP-competitive inhibitor of ERK1 and ERK2. By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation of downstream substrates. This blockade of ERK signaling leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a constitutively active MAPK pathway.



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Caption: **Rineterkib**'s dual inhibition of RAF and ERK1/2 in the MAPK pathway.

Preclinical Data

In Vitro Activity

While specific IC50 values from the primary patent (WO2018051306A1) are not publicly available in the searched literature, **rineterkib** has been consistently described as a potent inhibitor of ERK1 and ERK2, and also RAF kinases. Its activity has been demonstrated in various cancer cell lines with known MAPK pathway mutations.

In Vivo Efficacy

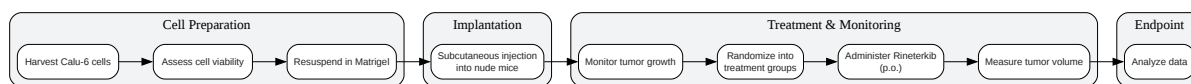
Rineterkib has shown significant anti-tumor activity in preclinical xenograft models. A notable example is the Calu-6 human non-small cell lung carcinoma (NSCLC) subcutaneous tumor xenograft model in mice.

Parameter	Value	Reference
Animal Model	Calu-6 NSCLC xenograft in mice	
Dosage	50, 75 mg/kg	
Administration	Oral (p.o.), daily (qd) or every other day (q2d)	
Treatment Duration	27 days	
Result	Significant reduction in tumor volume	

Experimental Protocols

In Vivo Xenograft Study: Calu-6 Model

This protocol is a generalized representation based on available information. Specific details may vary.



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Caption: Workflow for a Calu-6 xenograft study.

Methodology:

- **Cell Culture:** Calu-6 cells are cultured in appropriate media and conditions.
- **Cell Preparation:** Cells are harvested, and viability is assessed. A specific number of viable cells are resuspended in a suitable medium, often with Matrigel, for injection.
- **Implantation:** A defined number of Calu-6 cells are subcutaneously injected into the flank of immunodeficient mice.
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a palpable size. Mice are then randomized into control and treatment groups.
- **Drug Administration:** **Rineterkib** is administered orally at predetermined doses and schedules. The vehicle used for the control group should be identical to that used for the drug.
- **Tumor Measurement:** Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Endpoint:** The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.

Pharmacokinetics and Clinical Development

Rineterkib is an orally available compound.[1] It is currently being investigated in clinical trials. A Phase I/II open platform study (NCT04097821) is evaluating the safety and efficacy of novel combinations with ruxolitinib in patients with myelofibrosis.[1] Other clinical trials have explored **rineterkib** as a single agent and in combination with other targeted therapies in various advanced solid tumors (NCT02711345, NCT02974725, NCT04417621).

Conclusion

Rineterkib is a promising dual RAF and ERK1/2 inhibitor with demonstrated preclinical anti-tumor activity in cancer models driven by MAPK pathway mutations. Its mechanism of action, targeting the terminal kinases in the pathway, holds the potential to overcome resistance to upstream inhibitors. Ongoing clinical trials will further elucidate its safety and efficacy profile in various cancer types. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on targeted cancer therapies.

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References

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